6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “4-{[3-(trifluoromethyl)phenoxy]methyl}pyridine hydrochloride”, a related compound, the molecular formula is C13H11ClF3NO .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as melting point, boiling point, density, and molecular weight. For “4-{[3-(trifluoromethyl)phenoxy]methyl}pyridine hydrochloride”, a related compound, the molecular weight is 289.687 .
Scientific Research Applications
Structural and Crystallographic Studies
The synthesis and crystal structure determination of certain pyridine derivatives have been extensively researched. For instance, compounds like 6,7‐dihydro‐2‐methoxy‐4‐(4‐methylphenyl)‐5H ‐benzo[6.7]cyclohepta[1,2‐b]pyridine‐3‐carbonitrile and 4‐(4‐chlorophenyl)‐6,7‐dihydro‐2‐methoxy‐5H ‐benzo[6,7]cyclohepta[1,2‐b]pyridine‐3‐carbonitrile have been synthesized and their structures were determined using three-dimensional X‐ray data. These studies focused on the crystalline structure, bond lengths, valency angles, and hydrogen bonding of these compounds, providing a deeper understanding of their molecular configurations (Moustafa & Girgis, 2007).
Optical and Electrical Properties
The optical and junction characteristics of pyridine derivatives have been the subject of various studies. For example, different pyridine derivatives like 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile and 6-(4-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile were characterized, and their thermal, structural, optical, and diode characteristics were reported. Such studies delve into the polycrystalline nature, optical energy gaps, and device conduction mechanisms of these compounds, enhancing our understanding of their applications in various fields (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis of Derivatives and Building Blocks
Some studies focus on the synthesis of novel, versatile intermediates like 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile. This compound serves as a building block for the synthesis of trifluoromethylated N-heterocycles, indicating its pivotal role in developing new compounds with potential applications in various scientific domains (Channapur et al., 2019).
Antimicrobial Studies
Research has also been conducted on the antimicrobial properties of certain pyridine derivatives. For instance, compounds like 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile have been synthesized and their antibacterial activities have been evaluated. The findings indicate that these compounds show higher activities compared to the free ligand, shedding light on their potential uses in antimicrobial treatments (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Safety and Hazards
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-15-7-4-12(5-8-15)17-9-6-13(11-24)18(25-17)26-16-3-1-2-14(10-16)19(21,22)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKSXIBUZBUWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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